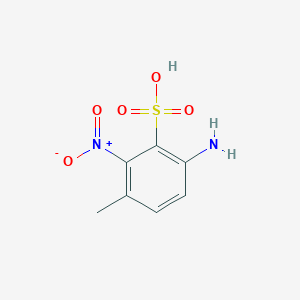

4-Amino-2-nitro-3-toluenesulfonic acid

Description

Significance of Aminotoluenesulfonic Acid Derivatives in Organic Chemistry Research

Aminotoluenesulfonic acid derivatives are of considerable significance in organic chemistry research due to their role as key intermediates in the synthesis of a diverse range of complex molecules. These compounds serve as foundational building blocks for the creation of azo dyes, which are widely used in the textile and printing industries. In the pharmaceutical sector, the aminotoluenesulfonic acid moiety is incorporated into various drug candidates, leveraging its specific physicochemical properties to enhance solubility, bioavailability, and therapeutic efficacy. Furthermore, these derivatives are utilized in the development of advanced materials, including ion-exchange resins and conductive polymers. The reactivity of the amino and sulfonic acid groups, coupled with the influence of the toluene (B28343) backbone, provides a rich platform for methodological development in organic synthesis.

Historical Context of Nitroaromatic and Sulfonic Acid Chemistry

The chemistry of nitroaromatic compounds has a rich history dating back to the 19th century, with the development of nitration reactions for the synthesis of explosives such as trinitrotoluene (TNT). The powerful electron-withdrawing nature of the nitro group and its impact on the reactivity of the aromatic ring were pivotal discoveries that spurred significant advancements in organic chemistry.

Similarly, the study of sulfonic acids has been instrumental in the evolution of synthetic chemistry. The sulfonation of aromatic compounds was one of the earliest and most important industrial organic reactions, leading to the production of synthetic dyes and detergents. The ability of the sulfonic acid group to render large organic molecules water-soluble was a transformative development. The convergence of these two fields, through the synthesis of molecules containing both nitro and sulfonic acid functionalities, has led to the creation of a vast library of compounds with tailored properties for a multitude of applications.

Scope and Research Imperatives for 4-Amino-2-nitro-3-toluenesulfonic Acid Studies

While the broader families of aminotoluenesulfonic acids and nitroaromatic compounds are well-studied, specific isomers such as this compound often present unique research challenges and opportunities. The precise arrangement of the amino, nitro, and sulfonic acid groups on the toluene ring can significantly influence the compound's reactivity, spectroscopic properties, and potential applications.

Current research imperatives for this compound and its isomers include the development of efficient and regioselective synthetic routes, detailed characterization of its physicochemical properties, and exploration of its utility as a precursor for novel functional materials and biologically active molecules. A deeper understanding of the interplay between the different functional groups is crucial for unlocking the full potential of this and related compounds. Due to the limited specific data on this compound, much of the detailed findings in this article are based on closely related isomers, highlighting the need for further focused research on this particular compound.

Detailed Research Findings

Due to a scarcity of specific research data for this compound, this section presents data for closely related and isomeric compounds to provide a representative understanding of the chemical class.

Synthesis and Manufacturing Processes

The synthesis of aminonitrotoluenesulfonic acids typically involves a multi-step process that includes nitration, sulfonation, and reduction reactions. The specific order and conditions of these reactions are critical for achieving the desired isomer.

A general approach for the synthesis of a related compound, 2-Amino-4-nitrotoluene-5-sulfonic acid, involves the nitration and sulfonation of toluene, followed by selective reduction and diazotization to introduce the amino group. The synthesis of another isomer, 4-aminotoluene-3-sulfonic acid, can be achieved by the sulfonation of p-toluidine.

Chemical and Physical Properties

Below is a table of predicted and observed properties for this compound and its closely related isomers.

| Property | This compound (Predicted) | 4-Amino-2-nitrobenzenesulfonic acid cymitquimica.com | 4-Aminotoluene-3-sulfonic acid sigmaaldrich.com |

| IUPAC Name | 4-Amino-3-methyl-2-nitrobenzenesulfonic acid | 4-Amino-2-nitrobenzenesulfonic acid | 2-Amino-5-methylbenzenesulfonic acid |

| CAS Number | Not available | 712-24-3 cymitquimica.com | 88-44-8 sigmaaldrich.com |

| Molecular Formula | C7H8N2O5S | C6H6N2O5S cymitquimica.com | C7H9NO3S sigmaaldrich.com |

| Molecular Weight | 232.21 g/mol | 218.19 g/mol cymitquimica.com | 187.22 g/mol sigmaaldrich.com |

| Appearance | Solid | Solid cymitquimica.com | Solid sigmaaldrich.com |

| Solubility in Water | Soluble | Soluble cymitquimica.com | 6 g/L at 20 °C sigmaaldrich.com |

Spectroscopic Data and Characterization

Detailed spectroscopic data for this compound is not available in the public domain. However, characterization of such a compound would typically involve a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern on the aromatic ring. 13C NMR would provide information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the S=O and O-H stretching of the sulfonic acid group.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

For comparison, the characterization of related compounds often reveals key spectral features that would be expected in this compound. For instance, in the synthesis of α-amino nitriles catalyzed by p-toluenesulfonic acid, the products are characterized by IR spectra showing bands for the N-H, C≡N, and aromatic C-H stretches, and by 1H NMR spectra confirming the presence of aromatic and methine protons. niscpr.res.in

Applications in Chemical Synthesis and Industry

While specific industrial applications for this compound are not well-documented, its structural motifs suggest potential utility in areas where its isomers are employed. Aminotoluenesulfonic acids are valuable intermediates in the synthesis of:

Azo Dyes: The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. ontosight.ai

Pharmaceuticals: The sulfonic acid group can improve the water solubility of drug molecules, and the amino and nitro groups can be chemically modified to introduce desired pharmacophores. ontosight.ai

Specialty Chemicals: These compounds can serve as building blocks for agrochemicals, photographic chemicals, and other specialty organic compounds.

The presence of the nitro group in this compound could also make it a precursor for other functionalized toluenes through reduction of the nitro group to a second amino group, opening up possibilities for the synthesis of diamino-toluenesulfonic acids.

Properties

IUPAC Name |

6-amino-3-methyl-2-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-4-2-3-5(8)7(15(12,13)14)6(4)9(10)11/h2-3H,8H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVUVZCOLDTZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376283 | |

| Record name | 4-AMINO-2-NITRO-3-TOLUENESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226711-11-1 | |

| Record name | 4-AMINO-2-NITRO-3-TOLUENESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 2 Nitro 3 Toluenesulfonic Acid

Precursor Synthesis and Functionalization Strategies

The creation of the target molecule is contingent on the controlled, stepwise introduction of functional groups. The reactivity of the aromatic ring and the regiochemical outcome of each step are governed by the electronic properties of the substituents already present. libretexts.orguomustansiriyah.edu.iq Activating groups increase the ring's reactivity towards electrophiles and direct incoming groups to the ortho and para positions, while deactivating groups decrease reactivity and, with the exception of halogens, direct to the meta position. libretexts.orgwikipedia.org

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. wikipedia.org The reaction typically involves a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iqlibretexts.orglibretexts.org The regioselectivity of nitration on a substituted toluene (B28343) ring is a significant challenge. For instance, the nitration of toluene itself typically yields a mixture of ortho, meta, and para isomers. uncw.edu

To achieve the desired substitution pattern for a precursor to 4-amino-2-nitro-3-toluenesulfonic acid, such as 2-nitrotoluene (B74249) or 3-nitrotoluene, controlling the reaction conditions is paramount. The methyl group of toluene is an activating, ortho-para director. However, traditional nitration methods often produce a significant proportion of the undesired ortho-isomer alongside the para-isomer. uncw.edu

Modern research has focused on improving para-selectivity through various catalytic systems. The use of zeolite catalysts, for example, has been shown to significantly influence the regioselectivity of nitration reactions. cardiff.ac.ukgoogle.com The defined pore structure of zeolites can sterically hinder the formation of the ortho-isomer, thereby favoring the para-product. uncw.edu The choice of nitrating agent and catalyst can dramatically alter the isomer distribution, as detailed in the following table.

| Catalyst/Reagent System | Substrate | para:ortho Ratio | Observations |

| HNO₃/H₂SO₄ (Mixed Acid) | Toluene | ~0.6:1 | Conventional method, low para-selectivity. uncw.edu |

| HNO₃/TFAA/Ac₂O with Hβ Zeolite | Toluene | 24:1 | Achieves high para-selectivity for dinitration. cardiff.ac.uk |

| Dinitrogen Pentoxide (N₂O₅) with Zeolite | Toluene | High p-selectivity | Produces a high proportion of the para-isomer with negligible meta-isomer formation. google.com |

| Acetyl Nitrate (B79036) with H-PB5 Zeolite | Toluene | 2.8:1 | Offers improved para/ortho ratio over uncatalyzed reactions. lukasiewicz.gov.pl |

This table provides an interactive summary of regioselective nitration methods for toluene, highlighting the impact of different reagents and catalysts on the isomer ratio.

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. The reaction is an electrophilic aromatic substitution that typically uses sulfur trioxide (SO₃) or fuming sulfuric acid (a solution of SO₃ in H₂SO₄) as the sulfonating agent. wikipedia.orgmasterorganicchemistry.com Unlike many other electrophilic aromatic substitutions, sulfonation is often reversible. libretexts.orgwikipedia.org

The directing effects of the substituents on the aromatic ring are crucial.

Aromatic Amines: The amino group (-NH₂) is a powerful activating, ortho-para directing group. However, under the strongly acidic conditions required for sulfonation, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This anilinium ion is a deactivating, meta-directing group. Therefore, direct sulfonation of an aminotoluene would not yield the desired substitution pattern.

Nitroaromatics: The nitro group (-NO₂) is a strong deactivating, meta-directing group. libretexts.org Therefore, attempting to sulfonate 2-nitrotoluene would direct the incoming sulfonic acid group to the 4- and 6-positions (meta to the nitro group). Sulfonating 4-nitrotoluene (B166481) would similarly direct the sulfonic acid group to the 2-position (meta to the nitro group). A patented process describes the sulfonation of p-nitrotoluene with sulfur trioxide in dichloroethane to produce 4-nitrotoluene-2-sulfonic acid, a key intermediate. google.com Direct sulfonation of nitroaromatic compounds can be optimized to minimize the formation of sulfone by-products by controlling the reaction temperature. google.com

Given the directing effects of the functional groups, the synthesis of this compound must follow a carefully planned sequence. A plausible synthetic route involves starting with a precursor that allows for the correct placement of all three substituents.

One effective strategy begins with p-toluenesulfonic acid. The sulfonic acid group is a deactivating, meta-director. Nitration of p-toluenesulfonic acid would direct the nitro group to the position meta to the sulfonic acid group, which is ortho to the methyl group, yielding 4-methyl-3-nitrobenzenesulfonic acid (or 3-nitrotoluene-4-sulfonic acid). This intermediate is a known precursor in the synthesis of related compounds.

Alternatively, starting with p-nitrotoluene and subsequently sulfonating it provides a direct route to 4-nitrotoluene-2-sulfonic acid. google.com The final step in this sequence would be a second nitration. The existing substituents (methyl, nitro, and sulfonic acid) would direct the incoming nitro group. The sulfonic acid and nitro groups are deactivating and meta-directing, while the methyl group is activating and ortho-para directing. Their combined influence would direct the second nitro group to the desired position. The final step would then be the reduction of one of the nitro groups.

A different approach involves the nitration of o-toluidine (B26562) (2-aminotoluene) in concentrated sulfuric acid to produce 4-nitro-2-aminotoluene. google.com Subsequent sulfonation of this intermediate would be directed by the existing amino and nitro groups. The protonated amino group would direct meta, and the nitro group would also direct meta, leading to potential complexities in achieving the desired isomer.

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms of the key synthetic steps—electrophilic substitution and reduction—is essential for optimizing reaction conditions and maximizing the yield of the target compound.

Both nitration and sulfonation proceed via a two-step electrophilic aromatic substitution (SₑAr) mechanism. wikipedia.org

Formation of the Electrophile:

Nitration: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). uomustansiriyah.edu.iqlibretexts.org

Sulfonation: In fuming sulfuric acid, sulfur trioxide (SO₃) acts as the electrophile. It is a strong electrophile due to the electron-withdrawing effect of the three oxygen atoms. libretexts.orgmasterorganicchemistry.com

Attack and Resonance Stabilization: The π-electron system of the aromatic ring attacks the electrophile (NO₂⁺ or SO₃), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org This step is typically the rate-determining step. The positive charge in the arenium ion is delocalized across the ortho and para positions relative to where the electrophile attacked.

Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the sp³-hybridized carbon atom of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. wikipedia.org

The regiochemical outcome is determined by the stability of the intermediate arenium ion. Electron-donating groups (like -CH₃) stabilize the positive charge, especially when it is at the ortho or para positions, thus directing substitution to these sites. libretexts.org Electron-withdrawing groups (like -NO₂ and -SO₃H) destabilize the carbocation and direct incoming groups to the meta position to avoid placing the positive charge adjacent to the already electron-deficient carbon. libretexts.org

The final step in a likely synthesis of this compound involves the selective reduction of an aromatic nitro group to an amino group. The reduction of nitroarenes is a well-established transformation with numerous available methods. wikipedia.org

Common methodologies include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide in the presence of hydrogen gas (H₂). wikipedia.orgcommonorganicchemistry.com It is generally a clean and efficient method.

Metal-Acid Systems: The reduction can be achieved using metals such as iron, zinc, or tin in an acidic medium (e.g., HCl or acetic acid). commonorganicchemistry.comcsbsju.edu This method is robust and often used in laboratory settings.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction. wikipedia.org These reagents can be particularly useful for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.com

The choice of reducing agent is critical, especially when other reducible functional groups are present. The sulfonic acid group is generally stable under many nitro reduction conditions. However, the challenge often lies in selectively reducing one of two nitro groups if the synthetic route involves a dinitro intermediate.

| Reducing Agent | Conditions | Selectivity |

| H₂ / Pd/C | Hydrogen gas, catalyst | Reduces both aliphatic and aromatic nitro groups; can also reduce other functional groups. commonorganicchemistry.com |

| Fe / HCl | Iron metal in hydrochloric acid | Classic method for reducing aromatic nitro groups to anilines. csbsju.edu |

| SnCl₂ / HCl | Tin(II) chloride in hydrochloric acid | A mild method that can be selective in the presence of other reducible groups. wikipedia.org |

| Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Can offer selectivity for reducing one nitro group in dinitroarenes. commonorganicchemistry.com |

| Hydrazine Hydrate (N₂H₄·H₂O) | With catalyst (e.g., Raney Ni) or under pressure | Can be used for selective reductions. wikipedia.orgresearchgate.net |

This interactive table summarizes common reagents for the reduction of aromatic nitro groups, noting their general conditions and selectivity.

Catalytic Approaches in Synthesis (e.g., p-Toluenesulfonic Acid as a Catalyst)

The use of strong acid catalysts is fundamental in aromatic chemistry, particularly for electrophilic substitution reactions like nitration and sulfonation. While mineral acids such as sulfuric acid are conventional, they often lead to harsh reaction conditions and the formation of byproducts. p-Toluenesulfonic acid (TsOH) has emerged as a highly effective alternative. wikipedia.org As a strong organic acid with a pKa around -2.8, it is comparable in strength to sulfuric acid but offers the advantages of being a solid, non-oxidizing, and organic-soluble catalyst, which simplifies handling and reaction work-up. wikipedia.orgnih.gov

In the context of synthesizing substituted nitroaromatics, p-TsOH has been successfully employed as a catalyst for the highly regiospecific mononitration of phenols. researchgate.net Researchers have demonstrated that using a metal nitrate in conjunction with a catalytic amount of p-TsOH in an organic solvent like acetone (B3395972) leads to excellent yields with exclusive ortho-selectivity. researchgate.net This approach avoids the over-nitration and competitive oxidation often encountered with traditional nitrating mixtures. researchgate.net For the synthesis of this compound, a potential pathway involves the nitration of a precursor like 4-amino-3-toluenesulfonic acid. A p-TsOH-catalyzed system using a mild nitrating agent could theoretically offer a selective route to introduce the nitro group at the desired position while minimizing degradation of the starting material.

Furthermore, p-TsOH is a versatile catalyst for a wide array of reactions involving amino groups and multicomponent condensations. niscpr.res.inpreprints.org It has been used to efficiently produce complex heterocyclic structures in high yields under mild conditions. niscpr.res.inpreprints.orgresearchgate.net This catalytic activity underscores its potential utility in various steps of a multi-step synthesis leading to the target molecule.

Below is a table summarizing the application of p-Toluenesulfonic acid as a catalyst in relevant organic transformations.

| Reaction Type | Reactants | Catalyst System | Conditions | Yield | Reference |

| α-Amino Nitrile Synthesis | Aldehydes, Amines, Trimethylsilyl cyanide | p-TsOH (10 mol%) | Ethanol, Room Temp, 15-30 min | ~95% | niscpr.res.in |

| Regiospecific Nitration | Phenols, Metal Nitrates | p-TsOH (catalytic) | Acetone | Excellent | researchgate.net |

| 1,3-Dipolar Cycloaddition | Nitroolefins, Sodium Azide | p-TsOH (0.5 equiv) | DMF, 60°C | up to 93% | acs.orgorganic-chemistry.org |

| Pyrimidine Synthesis | Acetoacetanilide, Aldehydes, Urea | p-TsOH·H₂O (catalytic) | - | 50-95% | preprints.org |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles is paramount in modern chemical manufacturing to reduce environmental impact and enhance safety. Key strategies include the use of solvent-free reaction conditions and energy-efficient techniques like microwave-assisted synthesis. These approaches can lead to higher yields, shorter reaction times, and a significant reduction in chemical waste.

Eliminating volatile organic solvents is a core goal of green chemistry, as it reduces pollution, safety hazards, and purification costs. Solvent-free, or neat, reactions can often be facilitated by grinding solid reactants together, sometimes with a catalytic amount of a solid acid like p-TsOH.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. tsijournals.com By utilizing microwave irradiation, reactants can be heated uniformly and rapidly, often leading to dramatic reductions in reaction time, increased product yields, and enhanced product purity compared to conventional heating methods. tsijournals.comresearchgate.net

The combination of microwave irradiation with a catalyst like p-TsOH has proven to be highly effective. For example, the synthesis of 4-substituted amino-2-methylquinolines was achieved in 1 hour at 120°C under microwave conditions with p-TsOH catalysis, offering higher yields and efficiency than previous methods. researchgate.net Similarly, the synthesis of 3-amino-1H-pyrazoles using p-TsOH as a catalyst was significantly accelerated by microwave irradiation, yielding the product in excellent yields (>95%) in minutes, compared to 16 hours under conventional reflux. tsijournals.com

The table below compares conventional heating with microwave-assisted synthesis for a relevant reaction, demonstrating the clear advantages of the latter.

| Reaction | Method | Conditions | Time | Yield | Reference |

| Pyrano[2,3-d]pyrimidine Synthesis | Conventional Heating | 60°C | 1-4 hours | 71-87% | nih.gov |

| Pyrano[2,3-d]pyrimidine Synthesis | Microwave Irradiation | 120°C | 3-6 minutes | 78-94% | nih.gov |

Given these findings, applying microwave-assisted techniques to key steps in the synthesis of this compound could provide a faster, more efficient, and greener manufacturing process.

Chemical Reactivity and Transformation Pathways of 4 Amino 2 Nitro 3 Toluenesulfonic Acid

Reactivity of the Aromatic Amino Group

The primary aromatic amino group is a versatile functional group that serves as a key site for nucleophilic reactions, allowing for the extension of the molecule's core structure.

Diazotization Reactions and Derivative Formation

The primary aromatic amino group of 4-Amino-2-nitro-3-toluenesulfonic acid can undergo diazotization, a cornerstone reaction in aromatic chemistry. This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. uacdn.net The reaction converts the amino group into a diazonium salt (-N₂⁺).

The resulting arenediazonium salt is a highly valuable synthetic intermediate. uacdn.net Although often unstable, these salts can be used immediately in subsequent reactions to introduce a wide range of functional groups onto the aromatic ring, displacing the diazonium group. For instance, in Sandmeyer-type reactions, the diazonium salt can be treated with copper(I) salts (CuCl, CuBr, CuCN) to yield the corresponding chloro, bromo, and cyano derivatives. Azo coupling reactions with activated aromatic compounds, such as phenols or anilines, are also possible, leading to the formation of highly colored azo dyes. researchgate.net The specific conditions for the diazotization of this compound would require careful control of temperature (typically 0–5 °C) to prevent premature decomposition of the diazonium salt.

Condensation Reactions with Carbonyl Compounds

The nucleophilic amino group can react with electrophilic carbonyl compounds, such as aldehydes and ketones, in a condensation reaction. This acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then dehydrates to form an imine, also known as a Schiff base. slideshare.net

The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation. slideshare.net The formation of a Schiff base from this compound introduces a C=N double bond, providing a scaffold for further synthetic modifications or for use in coordination chemistry, as these imines can act as ligands for metal ions.

Reactivity of the Aromatic Nitro Group

The aromatic nitro group is strongly electron-withdrawing and is a key site for reduction reactions. It also activates the aromatic ring for certain nucleophilic substitutions and can participate in rearrangement reactions under specific conditions.

Selective Reduction Chemistries

One of the most significant transformations of the nitro group is its reduction to a primary amino group (-NH₂). This conversion is fundamental in the synthesis of diamino compounds, which are precursors to various dyes and pharmaceuticals. The challenge lies in selectively reducing the nitro group without affecting other potentially reducible functionalities. Several methods have been developed for the selective reduction of aromatic nitro compounds. houstonmethodist.orghoustonmethodist.orgnumberanalytics.com

These reactions are often carried out in acidic or neutral conditions. For instance, metal-acid systems like iron (Fe) or tin (Sn) in hydrochloric acid (HCl) are classic methods for nitro group reduction. acs.org Catalytic hydrogenation using catalysts like platinum (Pt) or palladium (Pd) is also effective, though it may not be suitable if other reducible groups like alkenes are present. acs.org More modern and milder reagents have been developed to enhance selectivity. houstonmethodist.orgnumberanalytics.com

Below is a table summarizing various reagents used for the selective reduction of aromatic nitro groups.

| Reagent System | Conditions | Key Features | Citations |

| Hydrazine glyoxylate (B1226380) / Zn or Mg powder | Room Temperature | Rapid and selective; avoids expensive metals like Pd/Pt. | houstonmethodist.orghoustonmethodist.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol (EtOH) solvent | Increases the reducing power of NaBH₄ to act on nitro groups. | numberanalytics.com |

| SnCl₂ (Stannous chloride) / H₃O⁺ | Acidic aqueous solution | Particularly mild and often used when other reducible groups are present. | acs.org |

| Fe / HCl | Acidic aqueous solution | A classic, cost-effective method for industrial-scale reductions. | acs.org |

| Catalytic Hydrogenation (H₂/Pt) | Ethanol (EtOH) solvent | Effective but may lack selectivity with other reducible groups. | acs.org |

Intermolecular and Intramolecular Rearrangements

Aromatic nitro compounds can undergo several types of rearrangement reactions, often under acidic conditions or after partial reduction. While direct rearrangements of this compound are not widely documented, related transformations for this class of compounds are known.

Bamberger Rearrangement : If the nitro group is first partially reduced to the corresponding N-arylhydroxylamine, it can undergo an acid-catalyzed rearrangement to form an aminophenol. scribd.comwikipedia.org This intermolecular reaction proceeds through a nitrenium ion intermediate that is attacked by a nucleophile, typically water. scribd.combeilstein-journals.org For the subject compound, this would require initial selective reduction of the nitro group to a hydroxylamine (B1172632), which could then rearrange under strong aqueous acid. acs.org

Acid-Catalyzed Nitro Group Migration : In strongly acidic media like trifluoromethanesulfonic acid, intramolecular rearrangements of aromatic nitro compounds have been observed, where the nitro group migrates to a different position on the ring. houstonmethodist.orghoustonmethodist.orgrsc.org These are typically 1,3-shifts that proceed through a Wheland intermediate formed by protonation of the ring. rsc.org

von Richter Rearrangement : This reaction involves the treatment of an aromatic nitro compound with potassium cyanide, leading to the displacement of the nitro group and the introduction of a carboxylic acid group ortho to the original position of the nitro group. slideshare.netwikipedia.org This is a cine-substitution reaction with a complex mechanism that proceeds through several intermediates. wikipedia.org

These rearrangements represent potential, though not always high-yielding, transformation pathways for nitroaromatic compounds under specific, often harsh, reaction conditions.

Role of the Sulfonic Acid Moiety in Chemical Transformations

The sulfonic acid group (-SO₃H) is not merely a spectator; it exerts significant electronic and steric effects that modulate the reactivity of the entire molecule. numberanalytics.com

Electronic Effects : As a powerful electron-withdrawing group, the sulfonic acid moiety deactivates the aromatic ring towards electrophilic aromatic substitution. pearson.comwikipedia.org This deactivating influence reduces the nucleophilicity of the amino group and makes the nitro group an even stronger electron-withdrawing substituent. The group's high acidity (pKa is typically less than 0) means it exists as the sulfonate anion (-SO₃⁻) in all but the most strongly acidic solutions, which further influences the electronic landscape of the molecule. masterorganicchemistry.com

Solubility : The high polarity of the sulfonic acid group imparts significant water solubility to the molecule, which is a crucial property for many industrial applications, particularly in dye chemistry. numberanalytics.com This allows reactions to be carried out in aqueous media.

Blocking Group : In organic synthesis, sulfonic acid groups can be used as reversible "blocking groups." They can be introduced to direct an incoming substituent to a specific position and then removed by treating with dilute acid or steam. pearson.comwikipedia.orgslideshare.net While this is more relevant to the synthesis of the molecule, the potential for its removal under certain conditions is a key aspect of its reactivity.

Salt Formation : The sulfonic acid group can form salts with the amino group on the same molecule, creating a zwitterion. It can also react with bases to form stable sulfonate salts, a property that can be exploited during purification processes. For instance, related amino-toluene compounds can be precipitated from solution by forming salts with other aryl-sulfonic acids.

Salt Formation and its Impact on Reaction Dynamics

The presence of both a basic amino group and an acidic sulfonic acid group allows this compound to form salts under different pH conditions. The sulfonic acid group is strongly acidic and will typically exist in its deprotonated sulfonate form (-SO₃⁻) in aqueous solutions, unless in the presence of a very strong acid. Conversely, the amino group is basic and can be protonated to form an ammonium (B1175870) salt (-NH₃⁺) in acidic media.

This capacity for salt formation is crucial in synthetic applications, particularly in dye manufacturing. The solubility of the compound and its intermediates can be significantly manipulated by adjusting the pH. For instance, forming the sodium salt of the sulfonic acid can enhance its solubility in aqueous media, which is advantageous for subsequent reactions like diazotization. In the synthesis of azo dyes, the amine is typically dissolved in an alkaline solution, such as aqueous sodium carbonate, to form the soluble sodium sulfonate salt before diazotization. unb.ca

Furthermore, the formation of diazonium salts is a pivotal transformation pathway for this molecule. In the presence of a strong acid (like hydrochloric or sulfuric acid) and a nitrosating agent (like sodium nitrite), the amino group is converted into a diazonium salt (-N₂⁺). organic-chemistry.org These salts are key reactive intermediates. The counter-ion of the diazonium salt (e.g., chloride, hydrogensulfate) also plays a role in the salt's stability and subsequent reactivity. The formation of specific salts can be used to control the precipitation and isolation of intermediates. For example, in the recovery of 4-nitro-2-aminotoluene, an aryl-sulfonic acid can be used to precipitate the desired isomer as a salt from a mixture. mdpi.com

The table below illustrates the types of salts that this compound can form and the typical conditions for their formation.

| Salt Type | Functional Group Involved | Typical Formation Conditions | Impact on Reaction Dynamics |

| Internal Salt (Zwitterion) | -SO₃⁻ and -NH₃⁺ | Neutral to slightly acidic pH in a polar solvent | Affects solubility and crystal structure. |

| Sodium Sulfonate | -SO₃H | Addition of a sodium base (e.g., NaOH, Na₂CO₃) | Increases aqueous solubility for reactions. unb.ca |

| Ammonium Salt | -NH₂ | Presence of a strong acid (e.g., HCl, H₂SO₄) | Key step for initiating diazotization. |

| Diazonium Salt | -NH₂ (after transformation) | NaNO₂, strong acid (HCl, H₂SO₄), 0-5 °C | Creates a highly reactive electrophile for azo coupling. organic-chemistry.org |

Participation in Acid-Catalyzed Reactions

The sulfonic acid group within the molecule can itself act as an internal acid catalyst, although external acids are more commonly added to drive specific reactions. The most significant acid-catalyzed reaction involving this compound is its diazotization, which is the first step in the synthesis of many azo dyes. nih.gov This reaction requires a strong acid, not only to protonate the nitrous acid to form the active nitrosating agent but also to maintain the stability of the resulting diazonium salt. organic-chemistry.org

p-Toluenesulfonic acid (p-TSA), a compound with a similar sulfonic acid group, is widely used as a strong, organic-soluble acid catalyst for various transformations, highlighting the catalytic potential of this functional group. icrc.ac.ir In the context of diazotization, acids like p-TSA can be used to facilitate the reaction in organic solvents. organic-chemistry.org The general mechanism for the acid-catalyzed diazotization of a primary aromatic amine, such as this compound, proceeds via the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), which acts as the electrophile that attacks the nitrogen of the amino group. icrc.ac.ir

Once diazotized, the resulting diazonium salt is a potent electrophile and readily undergoes azo coupling reactions with electron-rich aromatic compounds (coupling components) like phenols, naphthols, or aromatic amines. unb.cacuhk.edu.hk The coupling reaction is also sensitive to pH. It is typically carried out in a slightly alkaline, neutral, or weakly acidic medium to ensure that the coupling component is in its more reactive, deprotonated form (e.g., as a phenoxide) while not causing the decomposition of the diazonium salt.

The table below summarizes key acid-catalyzed reactions and the role of the acidic conditions.

| Reaction | Reagents | Role of Acid | Resulting Transformation |

| Diazotization | NaNO₂, HCl or H₂SO₄ | Generation of the active nitrosating agent (NO⁺) and stabilization of the diazonium salt. organic-chemistry.org | Conversion of the amino group (-NH₂) to a diazonium group (-N₂⁺). |

| Azo Coupling | Diazonium salt, electron-rich aromatic compound (e.g., 2-naphthol) | Control of the reactivity of the coupling component and stability of the diazonium salt. | Formation of an azo dye (-N=N- linkage). cuhk.edu.hk |

| Hydrolysis of Sulfonic Acid Group | Water, strong acid, heat | Protonation of the sulfonic acid group, facilitating nucleophilic attack by water. | Cleavage of the C-S bond to replace the -SO₃H group with -H (requires harsh conditions). |

Multi-functional Group Interactions and Synergistic Effects

The chemical personality of this compound is a direct result of the synergistic and sometimes competing effects of its functional groups.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. It is the primary site of reactivity for diazotization. nih.gov

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. It withdraws electron density from the aromatic ring both by induction and resonance, making the ring less susceptible to electrophilic attack. However, its electron-withdrawing nature enhances the electrophilicity of the diazonium group once formed, making the subsequent azo coupling reaction more efficient.

Sulfonic Acid Group (-SO₃H): This is also a deactivating, meta-directing group. Its primary roles are to increase the water solubility of the molecule and its derivatives (a key property for many dyes) and to provide a handle for salt formation to control reaction conditions. primescholars.com

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group. Its electronic contribution is less significant compared to the other functional groups.

The interplay of these groups is summarized in the table below.

| Functional Group | Electronic Effect | Influence on Reactivity |

| Amino (-NH₂) | Activating, electron-donating (+R > -I) | Directs diazotization; activates the ring. |

| Nitro (-NO₂) | Deactivating, electron-withdrawing (-R, -I) | Enhances the electrophilicity of the diazonium salt; deactivates the ring to other electrophiles. |

| Sulfonic Acid (-SO₃H) | Deactivating, electron-withdrawing (-I) | Imparts water solubility; deactivates the ring. |

| Methyl (-CH₃) | Weakly activating, electron-donating (+I) | Minor electronic contribution compared to other groups. |

Advanced Spectroscopic and Structural Elucidation of 4 Amino 2 Nitro 3 Toluenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Amino-2-nitro-3-toluenesulfonic acid by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aliphatic and aromatic protons. The methyl group (-CH₃), being an aliphatic proton, is expected to appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.7 ppm. chemicalbook.comorgchemboulder.com This is due to the shielding effect of the carbon it is attached to.

The aromatic region of the spectrum is more complex due to the electronic effects of the substituents on the benzene (B151609) ring. The amino (-NH₂), nitro (-NO₂), and sulfonic acid (-SO₃H) groups all influence the chemical shifts of the two remaining aromatic protons. The nitro and sulfonic acid groups are strongly electron-withdrawing, which deshields nearby protons, shifting their signals downfield (to a higher ppm value). ucl.ac.ukmsu.edu Conversely, the amino group is electron-donating, causing an upfield shift for adjacent protons.

Given the substitution pattern (amino at C4, nitro at C2, sulfonic acid at C3), the two aromatic protons are at positions C5 and C6. These protons would likely appear as doublets due to coupling with each other. The proton at C6, being adjacent to the electron-withdrawing nitro group, would be expected at a higher chemical shift compared to the proton at C5. The protons of the amino group (-NH₂) would typically appear as a broad singlet, with a chemical shift that can be variable depending on solvent and concentration. msu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on substituent effects. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.3 - 2.7 | Singlet (s) |

| Aromatic H (H-5) | 7.2 - 7.6 | Doublet (d) |

| Aromatic H (H-6) | 7.8 - 8.2 | Doublet (d) |

| -NH₂ | Variable (e.g., 4.0 - 6.0) | Broad Singlet (br s) |

| -SO₃H | Variable (e.g., 10.0 - 12.0) | Singlet (s) |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, seven distinct signals are expected: one for the aliphatic methyl carbon and six for the aromatic carbons.

The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. oregonstate.edulibretexts.org

C3 (attached to -SO₃H): This carbon would be shifted downfield due to the electronegativity of the sulfonyl group.

C2 (attached to -NO₂): The strongly electron-withdrawing nitro group causes a significant downfield shift for the carbon it is attached to. chemicalbook.com

C4 (attached to -NH₂): The electron-donating amino group shields this carbon, shifting it upfield relative to an unsubstituted benzene carbon.

C1 (attached to -CH₃): This carbon will also be influenced by the adjacent nitro and sulfonic acid groups.

C5 and C6: These carbons, bonded to hydrogen, will have shifts influenced by all substituents, predictable through additive models. oregonstate.edu

-CH₃ Carbon: The aliphatic methyl carbon will appear far upfield, typically in the 15-25 ppm range. wiredchemist.comwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Quaternary carbons (C1, C2, C3, C4) are typically weaker in intensity.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 25 |

| C6 | 115 - 125 |

| C5 | 120 - 130 |

| C4 | 140 - 150 |

| C1 | 130 - 140 |

| C3 | 145 - 155 |

| C2 | 150 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. youtube.comspringernature.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A clear cross-peak between the signals of the H-5 and H-6 aromatic protons would confirm their adjacency on the ring. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the H-5 signal to the C-5 signal, the H-6 signal to the C-6 signal, and the methyl proton signal to the methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying the substitution pattern by showing correlations between protons and carbons over two or three bonds. For example, the protons of the methyl group (-CH₃) would show a correlation to the C-1, C-2, and C-6 carbons. The H-5 proton would show correlations to C-1, C-3, and C-4. These long-range correlations provide the final pieces of the puzzle, confirming the relative positions of all substituents and validating the structure of this compound. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A single crystal X-ray diffraction analysis would yield the definitive solid-state structure of this compound. This analysis would provide precise unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, triclinic), and the space group. mdpi.comresearchgate.net The resulting structural model would confirm the connectivity of the atoms and the planarity of the benzene ring, as well as the geometry of the nitro, amino, and sulfonic acid functional groups. Similar structures, such as 4-nitroanilinium p-toluenesulfonate, have been characterized, providing a reference for expected bond lengths and angles. iucr.org

Table 3: Hypothetical Single Crystal X-ray Diffraction Data (Note: This table presents typical parameters expected for a small organic molecule of this type and is for illustrative purposes.)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.0 |

| c (Å) | 9.0 |

| β (°) | 95.0 |

| Volume (ų) | 1008 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.55 |

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The solid-state structure of this compound is expected to be dominated by an extensive network of hydrogen bonds. The molecule possesses strong hydrogen bond donors in the amino (-NH₂) and sulfonic acid (-SO₃H) groups, and potent acceptors in the oxygen atoms of the nitro (-NO₂) and sulfonic acid groups. nih.govrsc.org

These interactions would link adjacent molecules, forming complex three-dimensional supramolecular architectures. nih.gov For instance, the sulfonic acid group could form strong hydrogen bonds with the amino or nitro groups of a neighboring molecule. The amino group protons could also form hydrogen bonds with the sulfonate or nitro oxygens. rsc.org These robust interactions are critical in dictating the crystal packing, stability, and physical properties of the compound in the solid state. In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules might also be present, further stabilizing the crystal lattice. iucr.org

Dihedral Angle Analysis within the Molecular Structure

The precise three-dimensional conformation of this compound is significantly influenced by the spatial arrangement of its functional groups relative to the benzene ring. This arrangement is quantitatively described by dihedral angles, which are the angles between planes through two sets of three atoms. While specific single-crystal X-ray diffraction data for this compound is not prominently available in public repositories, its molecular geometry can be inferred by considering the steric and electronic interactions of its substituents.

The molecule features three bulky functional groups—amino (-NH₂), nitro (-NO₂), and sulfonic acid (-SO₃H)—in adjacent positions (2, 3, and 4) on the toluene (B28343) ring. This dense substitution pattern creates significant steric hindrance, which forces the functional groups to rotate out of the plane of the benzene ring to achieve a more stable, lower-energy conformation.

Nitro Group (-NO₂): The nitro group at the C2 position is flanked by the methyl group at C1 and the sulfonic acid group at C3. Steric repulsion between these groups necessitates a significant torsion angle. For comparison, in the cation of a related salt, 4-nitroanilinium p-toluenesulfonate, the dihedral angle between the benzene ring and the nitro group is reported to be 10.2(2)°. researchgate.net In this compound, the steric crowding is substantially greater, suggesting the C1-C2-N-O dihedral angle would be considerably larger.

Sulfonic Acid Group (-SO₃H): Positioned at C3, the sulfonic acid group is sterically hindered by the nitro group at C2 and the amino group at C4. This would compel the S-O bonds to adopt staggered positions relative to the C-C bonds of the ring, resulting in a large C2-C3-S-O dihedral angle.

Amino Group (-NH₂): The amino group at the C4 position experiences less steric hindrance compared to the other groups but is still influenced by the adjacent sulfonic acid group. This would likely result in a non-zero C3-C4-N-H dihedral angle.

The intramolecular hydrogen bonding, potentially occurring between the amino group's hydrogen atoms and the oxygen atoms of the adjacent sulfonic acid or nitro groups, would also play a critical role in defining the final, most stable conformation and its corresponding dihedral angles.

Table 1: Predicted Dihedral Angle Displacements in this compound

| Dihedral Angle (Atoms Involved) | Influencing Factors | Predicted Deviation from Planarity |

|---|---|---|

| C1-C2-N-O (Nitro Group) | Steric clash with -CH₃ and -SO₃H groups | Significant |

| C2-C3-S-O (Sulfonic Acid Group) | Steric clash with -NO₂ and -NH₂ groups | Significant |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar, thermally labile molecules such as sulfonic acids. For this compound, analysis is typically performed in the negative ion mode, as the acidic proton of the sulfonic acid group is readily lost, forming a stable [M-H]⁻ molecular anion. The monoisotopic mass of the neutral molecule is 232.0154 Da.

Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the [M-H]⁻ ion undergoes predictable fragmentation. Studies on related aminonitrotoluenesulfonic acids show characteristic neutral losses. chemicalbook.com The primary fragmentation pathways include the loss of nitrogen oxides (NO and NO₂) from the nitro group and the cleavage of the C-S bond, leading to the loss of SO₂ or the formation of the sulfonate anion. chemicalbook.com

A key diagnostic fragment for toluenesulfonic acids is the intense signal corresponding to the [SO₃]⁻ anion. chemicalbook.com

Table 2: Predicted ESI-MS/MS Fragmentation of this compound in Negative Ion Mode

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M-H]⁻ | 231.0081 | Deprotonated parent molecule |

| [M-H-NO]⁻ | 201.0030 | Loss of nitric oxide from the nitro group |

| [M-H-NO₂]⁻ | 185.0132 | Loss of nitrogen dioxide from the nitro group |

| [M-H-SO₂]⁻ | 167.0302 | Loss of sulfur dioxide |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are indispensable for identifying the various functional groups within a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for structural confirmation. While a dedicated spectrum for this compound is not widely published, its expected absorption bands can be predicted based on data from analogous compounds like p-toluenesulfonic acid, 4-nitrotoluene-2-sulfonic acid, and 4-aminotoluene-3-sulfonic acid. chemicalbook.comsigmaaldrich.comresearchgate.netresearchgate.net

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference/Comment |

|---|---|---|---|

| 3350 - 3500 | N-H Asymmetric & Symmetric Stretching | Amino (-NH₂) | Characteristic doublet for primary amines. |

| 3200 - 3600 | O-H Stretching | Sulfonic Acid (-SO₃H) | Broad absorption due to hydrogen bonding. |

| 3000 - 3100 | C-H Stretching | Aromatic Ring | |

| 2850 - 2960 | C-H Stretching | Methyl (-CH₃) | |

| 1600 - 1650 | N-H Scissoring (Bending) | Amino (-NH₂) | |

| 1500 - 1560 | NO₂ Asymmetric Stretching | Nitro (-NO₂) | Strong absorption, typical for aromatic nitro compounds. chemicalbook.com |

| 1335 - 1370 | NO₂ Symmetric Stretching | Nitro (-NO₂) | Strong absorption. chemicalbook.com |

| 1450 - 1600 | C=C Stretching | Aromatic Ring | Multiple bands expected. |

| 1150 - 1250 | S=O Asymmetric Stretching | Sulfonic Acid (-SO₃H) | Strong, characteristic absorption. researchgate.net |

| 1030 - 1080 | S=O Symmetric Stretching | Sulfonic Acid (-SO₃H) | Strong, characteristic absorption. researchgate.net |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations and is less affected by water, making it suitable for studying aqueous solutions.

For this compound, Raman spectroscopy would be highly effective for:

Analyzing the Sulfonic Acid Group: Studies on p-toluenesulfonic acid (PTSA) show a complex Raman band around 1124 cm⁻¹, which is attributed to a combination of C-S, C-C, and SO₃ stretching vibrations. nih.govresearchgate.net The analysis of this band can be used to study the degree of acid dissociation in solution. nih.govresearchgate.net

Detecting Skeletal Vibrations: The vibrations of the benzene ring skeleton and the symmetric stretching vibration of the nitro group typically produce strong and sharp signals in Raman spectra, providing a clear fingerprint of the molecule.

Complementing FT-IR: While the N-H and O-H stretching vibrations are strong in FT-IR, they are often weak in Raman spectra. Conversely, the C-S and S-O symmetric stretches, which are strong in Raman, can be weaker in FT-IR. Using both techniques provides a more complete vibrational profile of the molecule.

Computational Chemistry and Theoretical Modeling of 4 Amino 2 Nitro 3 Toluenesulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govacs.org It is widely employed to predict molecular properties, including geometries, energies, and spectroscopic data, by calculating the electron density of a system. For a molecule like 4-amino-2-nitro-3-toluenesulfonic acid, DFT calculations, often using a hybrid functional like B3LYP, would provide fundamental insights into its chemical nature. mdpi.com

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, UV-Vis)

Computational methods are instrumental in predicting and interpreting spectroscopic data, which helps in the structural characterization of molecules.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. While experimental validation is crucial, these predictions are valuable for assigning signals in experimentally obtained spectra. For instance, studies on p-toluenesulfonic acid (PTSA) based systems have utilized NMR spectroscopy to confirm structural and compositional details. mdpi.comnih.gov A computational analysis of this compound would involve calculating the magnetic shielding tensors of the nuclei to predict the chemical shifts of the aromatic protons, the methyl group protons, and the various carbon atoms in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net This analysis helps identify the key electronic transitions, such as n→π* or π→π*, and understand the influence of the amino, nitro, and sulfonic acid groups on the molecule's absorption profile. For related aminonitro compounds, TD-DFT has been used to reasonably agree with experimental electronic transition data. researchgate.net

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to peaks in its Infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific functional groups can be identified. Studies on 4-amino-3-nitrobenzonitrile (B23877) have successfully used DFT to assign observed IR and Raman bands. researchgate.net A similar study on this compound would allow for the assignment of characteristic vibrational frequencies for the SO3H, NO2, and NH2 groups.

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative frequency ranges based on typical DFT calculations for similar functional groups and are not specific calculated values for the title compound.)

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3400 - 3550 |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretching | 1330 - 1390 |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretching | 1340 - 1350 |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretching | 1150 - 1165 |

| Sulfonic Acid (-SO₃H) | S-OH Stretching | 850 - 910 |

Conformational Analysis and Molecular Geometry Optimization

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like this compound, a conformational analysis would first be performed to identify the most stable conformer(s), particularly concerning the orientation of the sulfonic acid and amino groups. nih.gov

Following this, a full geometry optimization using a method like DFT with a suitable basis set (e.g., 6-311++G(d,p)) would yield precise data on bond lengths, bond angles, and dihedral angles. nih.govacs.org In studies of related substituted p-toluenesulfonanilides, DFT calculations have been used to determine these parameters, which show good agreement with experimental data from single-crystal X-ray diffraction. nih.govacs.orgresearchgate.net For this compound, key parameters of interest would be the dihedral angles describing the twist of the nitro and sulfonic acid groups relative to the plane of the toluene (B28343) ring. It is expected that the toluene ring itself would be largely planar. nih.govacs.org

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing for the study of reaction pathways and the identification of high-energy transition states that are difficult to observe experimentally. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations can be employed to map the potential energy surface.

This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states connecting them. By calculating the energy barriers (activation energies), the most likely reaction pathway can be determined. For example, computational studies have been used to explore reaction mechanisms in various chemical systems, including catalytic cycles. ucas.ac.cn While no specific reaction mechanism simulations for this molecule were found, studies on the reactions of related compounds, like the p-TsOH-mediated cycloaddition of nitroolefins, highlight the importance of additives and reaction conditions, which could be further explored computationally. acs.org

Intermolecular Interaction Analysis (e.g., π–π Interactions, Hydrogen Bonding)

The way molecules pack in the solid state and interact in solution is governed by non-covalent interactions. For this compound, several types of interactions are expected to be significant.

Hydrogen Bonding: The presence of the sulfonic acid group (-SO₃H) as a strong hydrogen bond donor and acceptor, the amino group (-NH₂) as a donor, and the nitro group (-NO₂) as an acceptor creates a high potential for extensive hydrogen bonding networks. Computational studies on related sulfonic acids and aminonitro aromatics confirm the prevalence of N-H···O and O-H···O interactions. researchgate.netresearchgate.net

π–π Interactions: The aromatic toluene ring can participate in π–π stacking interactions with adjacent molecules, which is a common feature in the crystal packing of aromatic compounds. researchgate.net

These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which has been successfully applied to substituted p-toluenesulfonanilides to explore their supramolecular assembly. nih.govacs.orgresearchgate.net This analysis reveals the regions on the molecular surface involved in different types of intermolecular contacts and their relative contributions to the crystal packing.

Table 2: Potential Intermolecular Interactions and Participating Atoms

| Interaction Type | Donor Atom(s) | Acceptor Atom(s) | Expected Role |

| Hydrogen Bond | -NH₂ (N, H) | -NO₂ (O), -SO₃H (O) | Crystal packing, Solvation |

| Hydrogen Bond | -SO₃H (O, H) | -SO₃H (O), -NH₂ (N), -NO₂ (O) | Dimer formation, Solvation |

| π–π Stacking | Toluene Ring (C) | Toluene Ring (C) | Stabilization of crystal lattice |

| C-H···O Interaction | -CH₃ (C, H), Ring (C, H) | -NO₂ (O), -SO₃H (O) | Directional packing influence |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes like solvation and diffusion. nih.gov An MD simulation of this compound in an aqueous environment would offer significant insights into its behavior in solution.

Such simulations, as performed for the sulfonic acid-based polymer Nafion and other sulfonic acids, can reveal:

Solvation Structure: How water molecules arrange around the solute, particularly around the highly polar sulfonic acid, nitro, and amino groups. The strength of these interactions can be analyzed using radial distribution functions (RDFs). nih.govacs.org

Dissociation and Proton Transport: The sulfonic acid group is strong and expected to deprotonate in water. MD simulations can model the dissociation of the proton (H⁺) to form a hydronium ion (H₃O⁺) and the subsequent interactions of the resulting sulfonate anion with water and hydronium ions. nih.govacs.orgresearchgate.net

Aggregation: Depending on the concentration, MD simulations could explore the tendency of the molecules to form aggregates or clusters in solution, driven by hydrophobic interactions of the toluene backbone and hydrogen bonding. acs.orgresearchgate.net

These simulations rely on a force field, a set of parameters that defines the potential energy of the system. For novel molecules, these parameters may need to be derived from higher-level quantum chemistry calculations. researchgate.net

Applications in Organic Synthesis and Intermediate Chemistry

Precursor in the Synthesis of Dyes and Pigments (e.g., Azo Dyes, Pigment Red 57)

Aromatic amines are fundamental precursors in the synthesis of azo dyes through a process involving diazotization followed by a coupling reaction. google.comgoogle.com In this two-step process, a primary aromatic amine is treated with a source of nitrous acid to form a diazonium salt, which then acts as an electrophile in a reaction with a coupling component, typically a phenol (B47542) or another aromatic amine, to form the characteristic azo linkage (-N=N-). google.com

The general synthesis for azo dyes from aromatic amines is well-established. acs.org The process typically involves dissolving the primary aromatic amine in an acidic solution, cooling it to a low temperature (0-5 °C), and then adding a solution of sodium nitrite (B80452) to generate the diazonium salt. google.com This salt is then reacted with a coupling agent to yield the final dye. google.com

| Step | Description | Typical Reagents |

|---|---|---|

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Sodium nitrite, Hydrochloric acid |

| Coupling | Reaction of the diazonium salt with a coupling component (e.g., phenol, aromatic amine). | Diazonium salt, Coupling agent in alkaline or acidic solution |

Role in the Production of Fluorescent Whitening Agents

Fluorescent whitening agents (FWAs), also known as optical brighteners, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This action results in a whitening effect. The most significant class of FWAs used in the paper and textile industries are derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid. rsc.orgacademie-sciences.fr The synthesis of these compounds generally involves reacting cyanuric chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid and various amino compounds. rsc.org

Based on available research, there is no direct evidence to suggest that 4-Amino-2-nitro-3-toluenesulfonic acid is used as a precursor in the synthesis of common fluorescent whitening agents. The primary building blocks for the widely used stilbene-based optical brighteners are structurally different from the subject compound. rsc.orgniscpr.res.in

Intermediate for Functionalized Aromatic Compounds

The structure of this compound, featuring amino, nitro, and sulfonic acid functional groups on a toluene (B28343) backbone, makes it a plausible intermediate for the synthesis of a variety of functionalized aromatic compounds. The reactivity of the nitro group is particularly significant in this context. Nitro-aromatic compounds are valuable in organic synthesis because the nitro group can be readily transformed into other functional groups. atamanchemicals.com For instance, the reduction of a nitro group can yield an amino group, which can then undergo further reactions. google.com

The presence of a nitro group can facilitate nucleophilic substitution reactions on the aromatic ring. atamanchemicals.com Furthermore, the amino group present in this compound can be diazotized and subsequently replaced by a wide range of other functional groups through Sandmeyer or related reactions. This versatility allows for the introduction of halogens, cyano groups, hydroxyl groups, and other moieties onto the aromatic ring.

While specific examples of synthetic routes starting from this compound are not extensively documented in the searched literature, the principles of organic chemistry suggest its potential as a starting material for creating more complex molecules, including heterocyclic compounds. For example, amino acids have been used as starting materials for the synthesis of various heterocyclic systems like quinazolinones. nih.gov

| Functional Group | Potential Reaction | Resulting Functional Group |

|---|---|---|

| Nitro Group (-NO2) | Reduction | Amino Group (-NH2) |

| Amino Group (-NH2) | Diazotization followed by Sandmeyer reaction | Halogen, Cyano, etc. |

| Sulfonic Acid Group (-SO3H) | Nucleophilic Substitution (under harsh conditions) | Hydroxyl, Cyano, etc. |

Catalytic Applications or Co-catalytic Roles in Chemical Transformations

Substituted toluenesulfonic acids, particularly p-toluenesulfonic acid (p-TsOH), are widely recognized as strong, non-oxidizing, and convenient acid catalysts in a multitude of organic transformations. atamanchemicals.compreprints.org p-TsOH is utilized in reactions such as esterification, acetalization, and the synthesis of various heterocyclic compounds, including pyrazoles and 1,2-dihydroquinolines. rsc.orgatamanchemicals.compreprints.org Its utility stems from its high acidity, ease of handling as a solid, and its solubility in organic solvents. preprints.org

However, there is no scientific literature to indicate that this compound possesses similar catalytic or co-catalytic properties. The electronic and chemical nature of this molecule is significantly different from that of p-TsOH due to the presence of the electron-withdrawing nitro group and the electron-donating amino group. These functional groups would impart different chemical behaviors, and it is not expected to function as a strong acid catalyst in the same manner as p-TsOH.

Environmental Chemistry and Degradation Pathways of 4 Amino 2 Nitro 3 Toluenesulfonic Acid

Photocatalytic Degradation Mechanisms

Photocatalysis, an advanced oxidation process, is a promising method for the degradation of recalcitrant organic pollutants like 4-Amino-2-nitro-3-toluenesulfonic acid. This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO2), which upon irradiation with light of sufficient energy, generates highly reactive oxygen species, primarily hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can initiate the degradation of complex organic molecules.

The efficiency of the photocatalytic degradation of aromatic compounds is significantly influenced by operational parameters such as the pH of the solution and the concentration of the photocatalyst (catalyst loading).

The pH of the solution affects the surface charge of the catalyst particles and the ionization state of the target pollutant. For titanium dioxide (TiO2), the point of zero charge (pzc) is around pH 6.8. At pH values below the pzc, the catalyst surface is positively charged, while at pH values above it, the surface is negatively charged. This compound is an amphoteric molecule with an acidic sulfonic acid group and a basic amino group. The speciation of the molecule and the surface charge of the catalyst will, therefore, dictate the extent of adsorption, which is often a critical step for efficient degradation. Optimal degradation is typically observed when the substrate and catalyst have opposite charges, promoting adsorption.

Catalyst loading is another crucial parameter. An increase in catalyst concentration generally increases the number of active sites available for photocatalysis, leading to a higher degradation rate. However, beyond an optimal concentration, the degradation efficiency may decrease. This is attributed to increased turbidity of the solution, which can scatter the incident light and reduce its penetration. Additionally, at high concentrations, catalyst particles may agglomerate, reducing the effective surface area available for light absorption and substrate adsorption.

Table 1: Illustrative Effect of pH and Catalyst Loading on Degradation Rate (Note: Data is conceptual and illustrates general trends observed for similar aromatic sulfonic acids.)

| pH | Catalyst Loading (g/L) | Apparent Rate Constant (k_app, min⁻¹) |

|---|---|---|

| 3 | 0.5 | 0.015 |

| 3 | 1.0 | 0.028 |

| 3 | 1.5 | 0.025 |

| 5 | 1.0 | 0.035 |

| 7 | 1.0 | 0.020 |

| 9 | 1.0 | 0.012 |

The photocatalytic degradation of this compound proceeds through a series of intermediate products before eventual mineralization to CO2, H2O, sulfate (SO4²⁻), and nitrate (B79036) (NO3⁻) or ammonium (B1175870) (NH4⁺) ions. The initial attack by hydroxyl radicals can occur at several positions on the molecule, leading to a variety of transformation products.

Plausible initial steps include:

Hydroxylation of the aromatic ring: The addition of •OH radicals to the benzene (B151609) ring forms hydroxylated derivatives.

Oxidation of the methyl group: The -CH3 group can be sequentially oxidized to a hydroxymethyl (-CH2OH), an aldehyde (-CHO), and finally a carboxylic acid (-COOH) group.

Oxidation of the amino group: The -NH2 group can be oxidized.

Desulfonation: Cleavage of the C-S bond releases the sulfonic acid group as sulfite, which is rapidly oxidized to sulfate.

Denitration: Cleavage of the C-N bond can release the nitro group as nitrite (B80452), which is subsequently oxidized to nitrate.

Table 2: Plausible Intermediate Products in the Photocatalytic Degradation of this compound

| Intermediate Compound Name | Formation Pathway |

|---|---|

| Hydroxylated derivatives | Addition of •OH to the aromatic ring |

| 4-Amino-2-nitro-3-carboxybenzenesulfonic acid | Oxidation of the methyl group |

| 2-Nitro-3-toluenesulfonic acid | Deamination of the parent compound |

| 4-Amino-3-toluenesulfonic acid | Denitration of the parent compound |

| 4-Amino-2-nitrotoluene | Desulfonation of the parent compound |

| Various organic acids (e.g., maleic, oxalic) | Resulting from aromatic ring cleavage |

The complete mineralization of this compound requires the cleavage of the stable aromatic ring. Hydroxyl radicals (•OH) are the primary agents responsible for this critical step. nih.gov The process begins with the electrophilic addition of •OH radicals to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. nih.gov

This intermediate can follow several reaction pathways. In the presence of an oxidant like molecular oxygen, the hydroxycyclohexadienyl radical can be further oxidized. This leads to the formation of hydroxylated aromatic compounds. Repeated hydroxylation weakens the aromatic structure. Eventually, the accumulation of hydroxyl groups on the ring facilitates its opening, leading to the formation of aliphatic carboxylic acids and aldehydes such as muconic acid derivatives, maleic acid, and formic acid. nih.gov These smaller organic molecules are generally more biodegradable and can be more readily oxidized completely to carbon dioxide and water, thus achieving full mineralization of the original pollutant. nih.gov

Biodegradation Studies

The biodegradability of sulfonated aromatic amines is a critical factor in their environmental persistence. The presence of the sulfonate group often increases the recalcitrance of these compounds to microbial degradation.

Studies on a range of sulfonated aromatic amines have shown that they are generally poorly biodegradable. nih.govcore.ac.ukazregents.edu Under anaerobic conditions, the degradation of these compounds is particularly limited. core.ac.ukwur.nl While the reduction of azo dyes to aromatic amines occurs readily under anaerobic conditions, the subsequent breakdown of the resulting sulfonated aromatic amines is often stalled. wur.nl

Aerobic conditions are typically required for the degradation of sulfonated aromatic amines. nih.govcore.ac.uk However, even under aerobic conditions, many of these compounds are resistant to microbial attack. nih.govcore.ac.uk Successful degradation often requires specialized microbial consortia, typically found in environments with a long history of contamination by these chemicals, which have allowed for the adaptation and evolution of specific catabolic pathways. nih.govcore.ac.ukwur.nl For those compounds that are degraded, complete mineralization, including the cleavage of the sulfonate group (desulfonation), has been observed, with the release of sulfate. nih.govcore.ac.ukwur.nl

Table 3: General Biodegradability of Selected Sulfonated Aromatic Amines

| Compound | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| 2-Aminobenzenesulfonic acid | Degradable by acclimated consortia nih.govcore.ac.ukwur.nl | Not readily degraded |

| 4-Aminobenzenesulfonic acid | Degradable by acclimated consortia nih.govcore.ac.ukwur.nl | Not readily degraded |

| Other isomers | Generally poor to no degradation observed nih.govcore.ac.uk | Not readily degraded |

The microbial transformation of complex aromatic compounds like this compound is initiated by enzymes that catalyze the initial attack on the molecule. These transformations are often the rate-limiting step in the biodegradation process. The initial enzymatic attack can involve hydroxylation, demethylation, deamination, or denitration.

For aromatic compounds, the primary mechanism of aerobic degradation involves the action of oxygenase enzymes.